

Application Notes and Protocols for NF023 Hexasodium in Calcium Imaging Experiments

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Compound of Interest

Compound Name: NF023 hexasodium

CAS No.: 104869-31-0

Cat. No.: B1139560

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Introduction

NF023 hexasodium is a potent and selective antagonist of the P2X1 receptor, an ATP-gated ion channel.[1] Its ability to competitively and reversibly block P2X1-mediated calcium influx makes it an invaluable tool for investigating purinergic signaling pathways involved in a multitude of physiological and pathological processes.[2] Calcium imaging assays, which utilize fluorescent indicators to monitor intracellular calcium dynamics, provide a robust platform for characterizing the inhibitory effects of compounds like NF023 on P2X1 receptor activity.[1]

This document provides detailed application notes and protocols for the utilization of **NF023 hexasodium** in calcium imaging experiments. It is intended to guide researchers in designing, executing, and interpreting experiments aimed at elucidating the role of P2X1 receptors in cellular calcium signaling.

Mechanism of Action

P2X1 receptors are non-selective cation channels that, upon binding to their endogenous agonist, adenosine triphosphate (ATP), undergo a conformational change that opens an ion pore.[3] This opening allows for the influx of cations, most notably Ca^{2+} , into the cell, leading to a rapid increase in intracellular calcium concentration ($[\text{Ca}^{2+}]_i$).[2] This calcium surge acts as a second messenger, triggering a variety of downstream cellular responses.

NF023 hexasodium acts as a competitive antagonist at the P2X1 receptor. It binds to the receptor, likely at or near the ATP binding site, without activating it. By occupying the binding site, NF023 prevents ATP from binding and subsequently inhibits the opening of the ion channel, thereby blocking the influx of calcium.

Quantitative Data

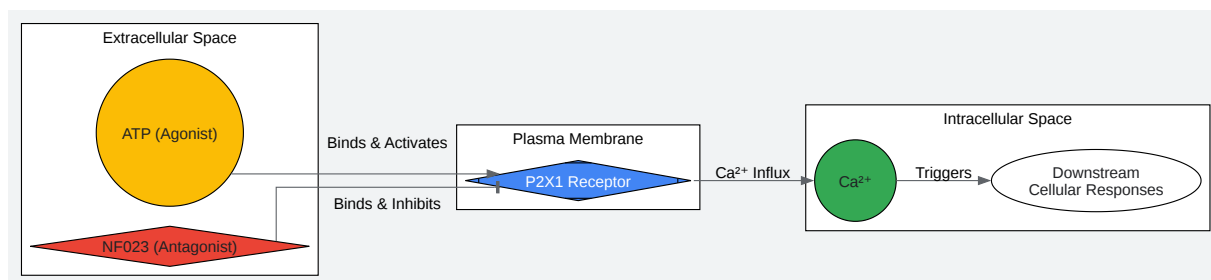
The inhibitory potency of **NF023 hexasodium** is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the maximum agonist-induced response. The selectivity of NF023 for the human P2X1 receptor over other P2X subtypes is a key feature.

Receptor Subtype	IC50 (μM)	Species
P2X1	0.21	Human
P2X2	> 50	Human
P2X3	28.9	Human
P2X4	> 100	Human

Data sourced from Tocris Bioscience.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of the P2X1 receptor and the inhibitory action of NF023.



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P2X1 receptor signaling and inhibition by NF023.

Experimental Protocols

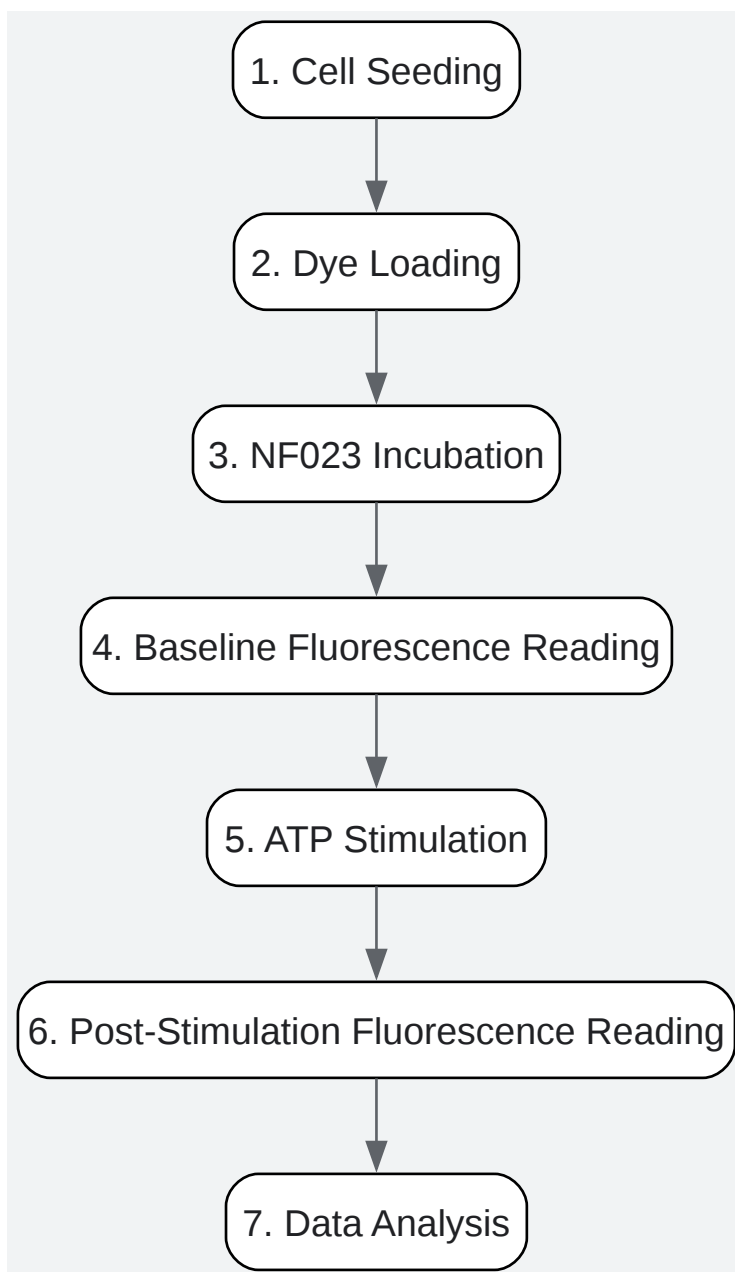
This section provides a detailed protocol for a calcium imaging experiment to assess the inhibitory effect of NF023 on ATP-induced calcium influx in a cultured cell line expressing P2X1 receptors (e.g., HEK293-P2X1).

Materials and Reagents

- Cells: HEK293 cells stably expressing the human P2X1 receptor.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
- **NF023 Hexasodium**: Prepare a stock solution (e.g., 10 mM) in sterile water. Store at -20°C.
- ATP: Prepare a stock solution (e.g., 100 mM) in sterile water. Store at -20°C.
- Calcium Imaging Dye: Fluo-4 AM or Fura-2 AM.
- Pluronic F-127: To aid in dye loading.

- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline solution.
- Black, clear-bottom 96-well microplates.

Experimental Workflow Diagram



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Workflow for a calcium imaging experiment with NF023.

Step-by-Step Procedure

- Cell Seeding:
 - One day prior to the experiment, seed the P2X1-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
 - Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
- Calcium Dye Loading:
 - Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical final concentration is 2-5 μM with 0.02% Pluronic F-127 in assay buffer.
 - Aspirate the culture medium from the wells and wash the cells once with assay buffer.
 - Add the dye loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
 - After incubation, gently wash the cells twice with assay buffer to remove any extracellular dye. Add fresh assay buffer to each well.
- NF023 Incubation:
 - Prepare serial dilutions of **NF023 hexasodium** in the assay buffer to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 nM to 100 μM).
 - Include a vehicle control (assay buffer without NF023).
 - Add the different concentrations of NF023 or vehicle to the respective wells.
 - Incubate the plate at room temperature for 15-30 minutes to allow the antagonist to bind to the receptors.
- Calcium Imaging and Data Acquisition:

- Place the 96-well plate into a fluorescence plate reader or onto the stage of a fluorescence microscope equipped for calcium imaging.
- Baseline Reading: Record the baseline fluorescence intensity (F_0) for a short period (e.g., 10-20 seconds) before adding the agonist.
- Agonist Stimulation: Add a pre-determined concentration of ATP to all wells simultaneously using an automated dispenser if available. The final concentration of ATP should be one that elicits a submaximal to maximal response (e.g., EC80) to allow for the detection of inhibition.
- Post-Stimulation Reading: Immediately after ATP addition, continuously record the fluorescence intensity (F) over time (e.g., for 60-180 seconds) to capture the transient increase in intracellular calcium.
- Data Analysis:
 - The change in fluorescence is typically expressed as a ratio (F/F_0) or as a change in fluorescence ($\Delta F = F - F_0$).
 - Determine the peak fluorescence response for each well.
 - Normalize the data by setting the response in the absence of NF023 (agonist only) as 100% and the response in the absence of agonist as 0%.
 - Plot the normalized response as a function of the NF023 concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value of NF023.

Conclusion

NF023 hexasodium is a valuable pharmacological tool for the investigation of P2X1 receptor function. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize NF023 in calcium imaging experiments to probe the intricacies of purinergic signaling in various cellular contexts. Careful execution of these protocols will enable the generation of high-quality, reproducible data for advancing our understanding of P2X1 receptor pharmacology and its role in health and disease.

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References

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